molecular formula C25H22N2 B15132251 N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline

N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline

Cat. No.: B15132251
M. Wt: 350.5 g/mol
InChI Key: BUXGWCNIZIWLSP-UHFFFAOYSA-N
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Description

N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline is a tertiary amine featuring a central ethyl backbone substituted with two phenyl groups, a pyridin-4-yl moiety, and an aniline group. The compound’s structure combines aromatic (phenyl, pyridinyl) and amine functionalities, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(1,1-diphenyl-2-pyridin-4-ylethyl)aniline

InChI

InChI=1S/C25H22N2/c1-4-10-22(11-5-1)25(23-12-6-2-7-13-23,20-21-16-18-26-19-17-21)27-24-14-8-3-9-15-24/h1-19,27H,20H2

InChI Key

BUXGWCNIZIWLSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline typically involves the reaction of 4-pyridineethanamine with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . These reactors allow for better control over reaction conditions and improve the overall yield of the product. The use of automated systems also helps in maintaining consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Scientific Research Applications

N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of and .

    Industry: It is used in the production of and .

Mechanism of Action

The mechanism of action of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline involves its interaction with molecular targets such as enzymes and receptors . The compound binds to these targets through non-covalent interactions like hydrogen bonding and van der Waals forces . This binding can lead to the modulation of biological pathways , resulting in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include:

  • 4-Chloro-N-[1-(pyridin-4-yl)ethyl]aniline (): Replaces one phenyl group with chlorine, reducing steric bulk but introducing electron-withdrawing effects.
  • N-(Phenyl(pyridin-4-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): Features a boronate ester for Suzuki coupling, contrasting with the diphenyl groups in the target compound.
  • N,N-Bis(pyridin-4-yl)benzene amines (): Lack the ethyl backbone but highlight the role of multiple pyridinyl groups in electronic modulation.
Table 1: Structural Comparison of Selected Analogs
Compound Name Key Substituents Electronic Effects Steric Bulk
N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline Diphenyl, pyridin-4-yl, aniline Electron-rich (phenyl), π-basic (pyridine) High
4-Chloro-N-[1-(pyridin-4-yl)ethyl]aniline Chloro, pyridin-4-yl, aniline Electron-withdrawing (Cl) Moderate
N-(Phenyl(pyridin-4-yl)methyl)aniline Phenyl, pyridin-4-yl, boronate Electron-deficient (boronate) Low

Reactivity in C-N Coupling Reactions

Evidence from Cu(I)-catalyzed C-N coupling reactions () reveals that substituents on the aniline ring dictate product selectivity:

  • Electron-donating groups (e.g., methoxy, ethyl ester) favor mono-arylation (N-(pyridin-4-yl)benzene amines) with yields of 26–49% .
  • Electron-withdrawing groups (e.g., nitro, cyano) promote bis-arylation (N,N-bis(pyridin-4-yl)benzene amines) as the major product (24–42% yields) .

The target compound’s diphenyl groups may act as steric hindrance, analogous to bulky isopropyl alcohol in , which suppresses competing C-O coupling. This suggests that this compound might exhibit unique regioselectivity in cross-coupling reactions.

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